3-(4-(Morpholinosulfonyl)phenyl)propiolic acid
Description
3-(4-(Morpholinosulfonyl)phenyl)propiolic acid is an arylpropiolic acid derivative characterized by a morpholinosulfonyl substituent on the para position of the phenyl ring and a propiolic acid (HC≡C-COOH) group. This compound combines the reactivity of the alkyne moiety with the electronic and steric effects of the morpholinosulfonyl group, making it valuable in organic synthesis, catalysis, and pharmaceutical research. The sulfonyl group enhances solubility in polar solvents and may influence metal coordination in catalytic reactions .
Properties
Molecular Formula |
C13H13NO5S |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H13NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-2,4-5H,7-10H2,(H,15,16) |
InChI Key |
WCSFMRNUHCNITO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid can be achieved through various synthetic routes. One prominent method involves the Ugi four-component reaction (Ugi-4CR), which utilizes readily available starting materials such as propiolic acid derivatives . This reaction is known for its efficiency in constructing complex organic molecules and has been widely studied for its versatility in post-transformations .
Industrial Production Methods
Industrial production methods for 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Morpholinosulfonyl)phenyl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the phenyl ring.
Substitution: The sulfonyl and morpholine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-(4-(Morpholinosulfonyl)phenyl)propiolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is employed in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Arylpropiolic Acids with Different Substituents
3-(4-Methoxyphenyl)propiolic Acid Structure: Phenyl ring with a methoxy (-OCH₃) group at the para position. Key Differences: Methoxy is electron-donating, increasing electron density on the aromatic ring, whereas morpholinosulfonyl is electron-withdrawing. This reduces the acidity of the propiolic acid (pKa ~3.5) compared to the target compound (estimated pKa ~2.8) . Reactivity: Lower reactivity in electrophilic substitutions but higher yields in Pd-catalyzed couplings (e.g., 72–87% yields in ) due to reduced steric hindrance .
3-(4-Bromophenyl)propiolic Acid Structure: Bromine substituent at the para position. Key Differences: Bromine is moderately electron-withdrawing but less polar than morpholinosulfonyl. Applications: Used in Suzuki-Miyaura couplings; bromine facilitates cross-coupling but lacks the sulfonyl group’s coordination capability .
3-(4-Formylphenyl)propiolic Acid
- Structure : Aldehyde (-CHO) substituent.
- Key Differences : The formyl group is strongly electron-withdrawing but reactive toward nucleophiles.
- Reactivity : Lower yield (37%) in amidation reactions with TMTD due to competing side reactions .
Propanoic Acid Analogs
3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic Acid (CAS 327106-18-3) Structure: Propanoic acid (CH₂CH₂COOH) instead of propiolic acid. Key Differences: Absence of the triple bond reduces reactivity in cycloadditions or click chemistry. The saturated chain offers stability but limits applications in conjugation reactions .
3-(4-Methoxyphenyl)propanoic Acid Structure: Methoxy-substituted phenyl with a propanoic acid chain. Applications: Used in pharmaceutical intermediates but lacks the alkyne’s versatility in bioorthogonal chemistry .
Morpholine-Containing Compounds
3-(Morpholin-4-ylsulfonyl)propanoic Acid (CAS 848178-48-3) Structure: Morpholinosulfonyl directly attached to a propanoic acid. Key Differences: The absence of the phenyl ring reduces aromatic interactions.
Biological Activity
3-(4-(Morpholinosulfonyl)phenyl)propiolic acid is a compound notable for its unique structural features and potential biological activities. It is characterized by a propionic acid moiety linked to a phenyl group, which is further substituted with a morpholinosulfonyl group. This compound has garnered attention due to its possible applications in medicinal chemistry, particularly in the modulation of cellular processes.
- Molecular Formula : C13H13NO5S
- Molecular Weight : Approximately 297.36 g/mol
The presence of both the propiolic acid and the sulfonamide functionalities contributes to its chemical reactivity, making it a versatile compound for various synthetic applications and biological interactions .
Biological Activity Overview
Research indicates that 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid exhibits significant biological activities, particularly in the following areas:
- Cellular Modulation : The morpholinosulfonyl group enhances interactions with biological targets, influencing various cellular pathways.
- Autophagy Regulation : Preliminary studies suggest that this compound may modulate autophagy processes, which are crucial for cellular homeostasis and response to stress.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Cellular Modulation | Influences signaling pathways and cellular processes |
| Autophagy Regulation | Potentially modulates autophagy mechanisms |
| Anti-cancer Properties | May inhibit cancer cell proliferation |
The exact mechanisms through which 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid exerts its biological effects are still under investigation. However, its structural features suggest potential interactions with key signaling pathways involved in inflammation and cancer progression.
Case Studies
- Cancer Cell Proliferation : In vitro studies have shown that compounds similar to 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated antiproliferative effects against MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and DU145 (prostate cancer) cells .
- Autophagy Induction : A study highlighted the role of morpholinosulfonamide derivatives in promoting autophagy in cancer cells, suggesting that 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid may similarly influence these pathways, potentially enhancing the efficacy of existing cancer therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Hydroxyphenyl)propionic acid | Hydroxy substituent on phenyl | Known for anti-inflammatory properties |
| 4-Aminobenzenesulfonamide | Amino group instead of morpholine | Commonly used in antibiotic formulations |
| 3-(4-Methylsulfonylphenyl)propiolic acid | Methylsulfonyl substituent | Potentially different biological activity profile |
The unique combination of functionalities in 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid allows for targeted biological activity while maintaining stability necessary for further modifications.
Future Directions and Research Needs
Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid. Key areas for future investigation include:
- Detailed interaction studies with biological macromolecules to clarify its modes of action.
- In vivo studies to assess its efficacy and safety profiles in relevant disease models.
- Exploration of its potential as a therapeutic agent in combination with existing treatments for various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
